N3-Phenacyl vs. C2-Thioether Linkage: Scaffold-Level Differentiation from the S-DACO Anti-HIV-1 Chemotype
The target compound possesses a direct N–C bond connecting the phenacyl group to the pyrimidine N3 position . In contrast, the S-DACO class—exemplified by DB-02 (6-(cyclohexylmethyl)-5-ethyl-2-((2-oxo-2-phenylethyl)thio)pyrimidin-4(3H)-one)—attaches the identical 2-oxo-2-phenylethyl moiety via a thioether linkage at the C2 position [1]. This difference is not cosmetic: S-DACO compounds derive their anti-HIV-1 activity (reported IC₅₀ values in the sub-micromolar to low-micromolar range for wild-type RT) from a binding mode that requires the sulfur atom for optimal geometry within the non-nucleoside inhibitor binding pocket [2]. Replacement of the C2–S–CH₂–CO–Ph motif with an N3–CH₂–CO–Ph motif constitutes a scaffold hop that fundamentally alters the pharmacophoric geometry, hydrogen-bond-acceptor pattern, and conformational flexibility of the side chain . The target compound therefore cannot be considered a functional substitute for S-DACO leads and occupies a distinct region of chemical space for screening applications.
| Evidence Dimension | Phenacyl attachment mode to pyrimidinone core |
|---|---|
| Target Compound Data | Direct N–C bond at N3 position; 2 H-bond acceptors (amide carbonyl + pyrimidinone C4=O) available on core |
| Comparator Or Baseline | S-DACO DB-02: C–S–C thioether bond at C2 position; 3 H-bond acceptors (thioether S, amide carbonyl, pyrimidinone C4=O) plus additional hydrophobic cyclohexylmethyl at C6 |
| Quantified Difference | Qualitative scaffold difference: N-linked phenacyl (target) vs. S-linked phenacyl (comparator); distinct heteroatom connectivity and regioisomeric substitution pattern on pyrimidine ring |
| Conditions | Structural comparison based on published chemical structures; no head-to-head assay data available for the target compound |
Why This Matters
For procurement decisions, this scaffold-level difference means the target compound will not reproduce the HIV-1 RT inhibitory activity documented for S-DACO analogs and should be screened against orthogonal target panels.
- [1] Virascience. DB-02: 6-(cyclohexylmethyl)-5-ethyl-2-((2-oxo-2-phenylethyl)thio)pyrimidin-4(3H)-one. Compound Entry. Accessed 2026. https://www.virascience.com View Source
- [2] Structure-based linker optimization of 6-(2-cyclohexyl-1-alkyl)-2-(2-oxo-2-phenylethylsulfanyl)pyrimidin-4(3H)-ones as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. CNKI Academic Reference. https://mall.cnki.net View Source
